

Spectroscopic Profile of N-propylpropanamide: A Technical Guide

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Compound of Interest		
Compound Name:	N-propylpropanamide	
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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **N-propylpropanamide**, a key molecule in various research and development applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

N-propylpropanamide (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol) is a secondary amide that serves as a valuable building block in organic synthesis and is of interest in the study of peptide chemistry and material science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, complete with experimental protocols and structural assignments.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-propylpropanamide**.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
5.61	broad singlet	1H	-	-NH-
3.16	quartet	2H	7.0	-NH-CH2-CH2- CH3
2.14	quartet	2H	7.5	-CO-CH2-CH3
1.52	sextet	2H	7.0	-NH-CH2-CH2- CH3
1.14	triplet	3H	7.5	-CO-CH2-CH3
0.91	triplet	3H	7.0	-NH-CH2-CH2- CH3

Table 2: 13C NMR Spectroscopic Data (22.5 MHz, CDCl3)

Chemical Shift (δ) ppm	Assignment
173.61	C=O
41.24	-NH-CH2-CH2-CH3
29.69	-CO-CH₂-CH₃
22.88	-NH-CH ₂ -CH ₂ -CH ₃
11.45	-NH-CH ₂ -CH ₂ -CH ₃
9.94	-CO-CH₂-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3292	Strong, Broad	N-H stretch
3082	Medium	N-H stretch (Amide A/B)
2966, 2935, 2875	Strong	C-H stretch (alkyl)
1641	Strong	C=O stretch (Amide I)
1556	Strong	N-H bend, C-N stretch (Amide
1460	Medium	C-H bend (CH ₂)
1286	Medium	C-N stretch

Table 4: Mass Spectrometry Data (Electron Ionization,

EI) **Relative Intensity (%)** m/z **Proposed Fragment** 115 25 [M]+ (Molecular Ion) $[M - C_2H_5]^+$ 86 100 72 80 [M - C₃H₇]+ 58 60 [CH₃CH₂CONH]+ 44 55 [CONH₂]+ 29 40 [CH₃CH₂]⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of **N-propylpropanamide** in deuterated chloroform (CDCl₃) was prepared. ¹H and ¹³C NMR spectra were recorded on a 90



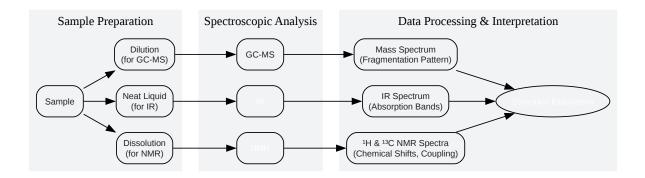
MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, data were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay that allows for full spin relaxation.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin liquid film of neat **N-propylpropanamide** was placed between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which separated it from any impurities. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **N-propylpropanamide**.



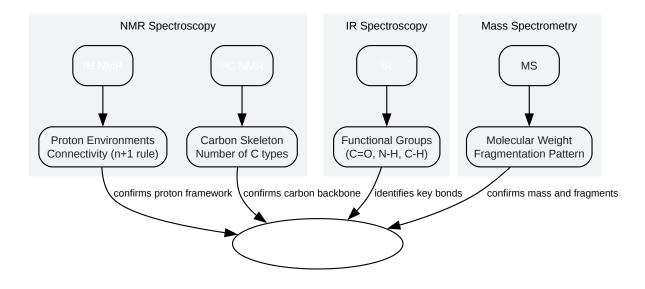
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A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of **N-propylpropanamide**.



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Relationship between spectroscopic data and structure.

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